

TL13-112: A Potent and Selective ALK Degradер for Targeted Cancer Therapy

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Compound of Interest

Compound Name: TL13-112

Cat. No.: B611387

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A detailed comparison of **TL13-112** with other Anaplastic Lymphoma Kinase (ALK) inhibitors, supported by experimental data and protocols.

This guide provides a comprehensive analysis of **TL13-112**, a Proteolysis Targeting Chimera (PROTAC) designed to selectively degrade the Anaplastic Lymphoma Kinase (ALK) protein. ALK is a receptor tyrosine kinase that, when mutated or fused with other genes, can become a potent oncogenic driver in various cancers, including non-small cell lung cancer (NSCLC) and anaplastic large cell lymphoma (ALCL).^{[1][2]} **TL13-112** offers a novel therapeutic strategy by not just inhibiting the kinase activity of ALK, but by inducing its complete degradation through the ubiquitin-proteasome system.^{[3][4][5]}

Comparative Analysis of ALK Inhibitors

TL13-112 demonstrates exceptional potency in both inhibiting ALK kinase activity and inducing its degradation. The following tables provide a quantitative comparison of **TL13-112** with established ALK inhibitors.

Table 1: Biochemical Potency Against ALK

This table summarizes the half-maximal inhibitory concentration (IC₅₀) of various inhibitors against ALK in biochemical assays. A lower IC₅₀ value indicates higher potency.

Compound	ALK IC50 (nM)
TL13-112	0.14[1][2][6]
Ceritinib	0.2
Alectinib	1.9
Crizotinib	24 (cell-based)
TAE684	2-10

Table 2: Cellular Degradation Potency of **TL13-112**

This table shows the half-maximal degradation concentration (DC50) of **TL13-112** in different ALK-positive cancer cell lines. DC50 represents the concentration of the degrader required to reduce the level of the target protein by 50%.

Cell Line	ALK DC50 (nM)
H3122 (NSCLC)	10[1][6][7][8]
Karpas 299 (ALCL)	40[1][6][7][8]
Kelly (Neuroblastoma)	50[9]

Table 3: Selectivity Profile of **TL13-112**

While highly potent against ALK, **TL13-112** also exhibits activity against a limited number of other kinases at higher concentrations. This table presents the IC50 values for these off-target kinases.[2][6]

Kinase	IC50 (nM)
ALK	0.14[1][2][6]
PTK2 (FAK)	25.4[1][2][6]
FER	42.4[1][2][6]
RPS6KA1 (RSK1)	677[1][2][6]
Aurora A	8550[1][2][6]

Experimental Protocols

The following are detailed methodologies for the key experiments used to validate the selectivity and potency of **TL13-112**.

Biochemical Kinase Inhibition Assay (LANCE TR-FRET)

This assay is used to determine the IC50 value of a compound against a specific kinase.

Principle: The LANCE (Lanthanide Chelate Excite) Ultra TR-FRET (Time-Resolved Fluorescence Resonance Energy Transfer) assay measures the phosphorylation of a ULIGHT™-labeled peptide substrate by the kinase.[10] A europium (Eu)-labeled anti-phospho-peptide antibody binds to the phosphorylated substrate, bringing the Eu-donor and ULIGHT-acceptor into close proximity. Excitation of the Eu-donor leads to energy transfer to the ULIGHT-acceptor, which then emits a signal at a specific wavelength. The intensity of this signal is proportional to the level of kinase activity.

Protocol:

- Reagent Preparation:
 - Prepare a 2X enzyme solution in kinase reaction buffer (50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20).
 - Prepare a 4X solution of ULIGHT-peptide substrate and a 4X solution of ATP in kinase reaction buffer.

- Prepare a serial dilution of the test compound (e.g., **TL13-112**).
- Prepare a 4X stop solution (e.g., 40 mM EDTA in 1X LANCE Detection Buffer).
- Prepare a 4X detection mix containing Eu-labeled anti-phospho-peptide antibody in 1X LANCE Detection Buffer.
- Kinase Reaction:
 - In a 384-well plate, add 5 μ L of the 2X enzyme solution.
 - Add 2.5 μ L of the test compound at various concentrations.
 - Initiate the reaction by adding 2.5 μ L of the 4X ATP/ULight-peptide substrate solution.
 - Incubate the plate at room temperature for a defined period (e.g., 60 minutes).
- Reaction Termination and Detection:
 - Stop the reaction by adding 5 μ L of the 4X stop solution.
 - Add 5 μ L of the 4X detection mix.
 - Incubate at room temperature for 60 minutes to allow for antibody binding.
- Data Acquisition and Analysis:
 - Read the plate on a TR-FRET-compatible plate reader, measuring the emission at both the donor and acceptor wavelengths.
 - Calculate the TR-FRET ratio (acceptor signal / donor signal).
 - Plot the TR-FRET ratio against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.

Cellular Protein Degradation Assay (Western Blot)

This assay is used to measure the reduction in the levels of a target protein within cells after treatment with a degrader and to determine the DC₅₀ value.

Principle: Western blotting allows for the separation of proteins by size using gel electrophoresis, followed by their transfer to a membrane. The specific protein of interest is then detected using a primary antibody that binds to it, and a secondary antibody conjugated to an enzyme that catalyzes a chemiluminescent reaction for visualization. The intensity of the resulting band is proportional to the amount of the protein.

Protocol:

- Cell Culture and Treatment:
 - Plate cells (e.g., H3122, Karpas 299) and allow them to adhere overnight.
 - Treat the cells with a serial dilution of the degrader (e.g., **TL13-112**) for a specific duration (e.g., 16 hours).[\[7\]](#)[\[8\]](#)
- Cell Lysis:
 - Wash the cells with ice-cold PBS.
 - Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
 - Centrifuge the lysates to pellet cellular debris and collect the supernatant.
- Protein Quantification:
 - Determine the protein concentration of each lysate using a protein assay (e.g., BCA assay).
- Gel Electrophoresis and Transfer:
 - Denature equal amounts of protein from each sample by boiling in Laemmli sample buffer.
 - Separate the proteins by SDS-PAGE.
 - Transfer the separated proteins to a PVDF or nitrocellulose membrane.
- Immunoblotting:

- Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.
- Incubate the membrane with a primary antibody specific for the target protein (e.g., anti-ALK antibody) overnight at 4°C.
- Wash the membrane with TBST.
- Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
- Wash the membrane again with TBST.
- Detection and Analysis:
 - Apply an enhanced chemiluminescence (ECL) substrate to the membrane.
 - Capture the chemiluminescent signal using an imaging system.
 - Quantify the band intensities using densitometry software.
 - Normalize the target protein band intensity to a loading control (e.g., β -actin or GAPDH).
 - Plot the normalized protein levels against the logarithm of the degrader concentration and fit the data to a dose-response curve to determine the DC50 value.

Off-Target Selectivity Profiling (Mass Spectrometry-based Proteomics)

This method provides an unbiased, global assessment of changes in the proteome following treatment with a PROTAC, enabling the identification of off-target degradation events.

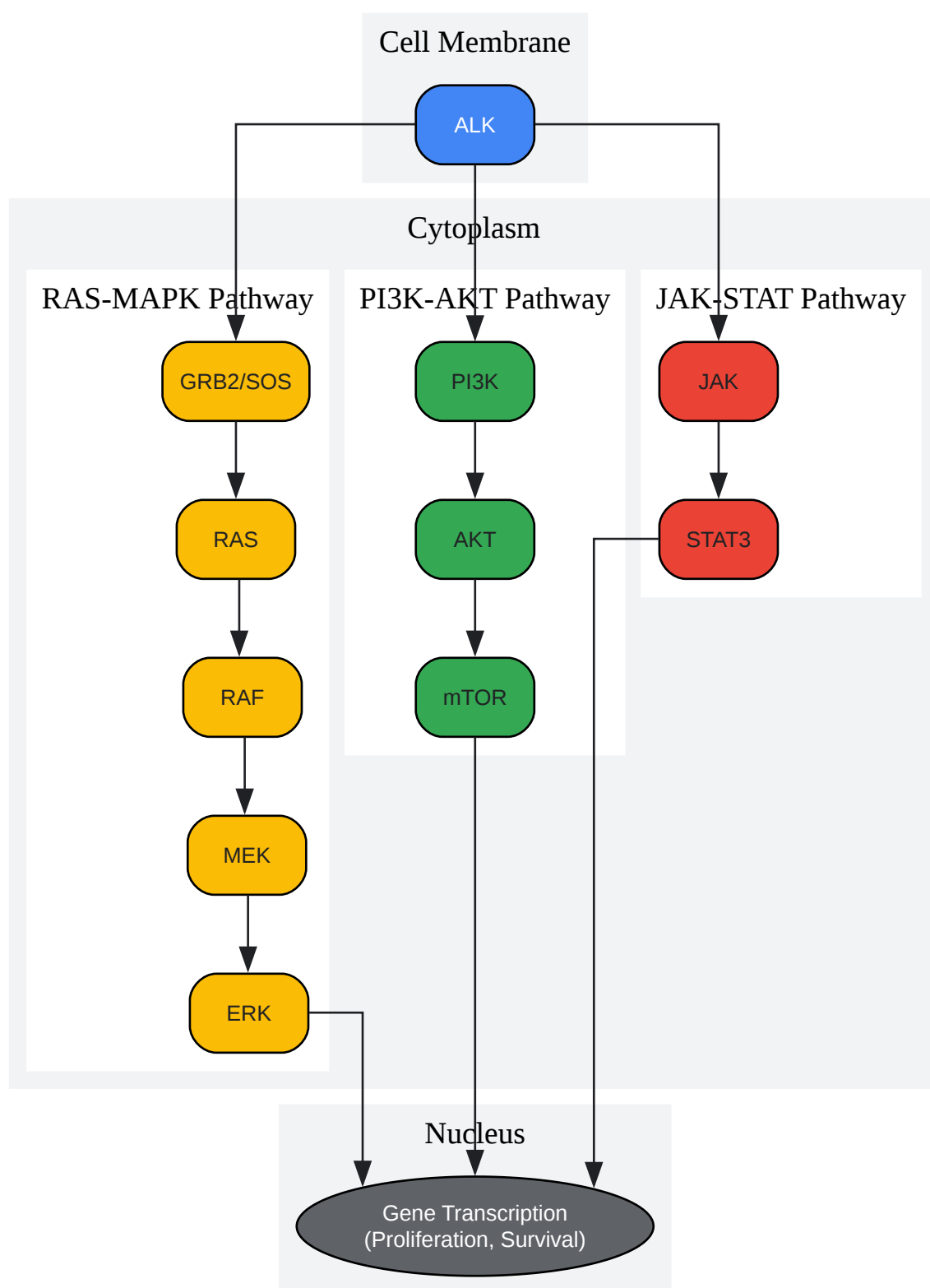
Principle: Cells are treated with the PROTAC, and the total cellular protein is extracted, digested into peptides, and analyzed by liquid chromatography-mass spectrometry (LC-MS). The relative abundance of thousands of proteins across different treatment conditions can be quantified, revealing proteins that are significantly downregulated by the PROTAC.

Protocol:

- Sample Preparation:
 - Treat cells with the PROTAC at a specific concentration and for a defined time.
 - Harvest and lyse the cells.
 - Reduce, alkylate, and digest the proteins into peptides using an enzyme like trypsin.
- LC-MS/MS Analysis:
 - Separate the peptides by reverse-phase liquid chromatography.
 - Analyze the eluted peptides using a high-resolution mass spectrometer. The mass spectrometer will determine the mass-to-charge ratio of the peptides (MS1 scan) and then fragment them to determine their amino acid sequence (MS/MS scan).
- Data Analysis:
 - Use specialized software to identify the peptides and the proteins they originated from by searching the MS/MS data against a protein sequence database.
 - Quantify the relative abundance of each identified protein across the different samples (e.g., using label-free quantification or isobaric labeling).
 - Perform statistical analysis to identify proteins that show a significant decrease in abundance in the PROTAC-treated samples compared to control samples. These are potential off-targets.

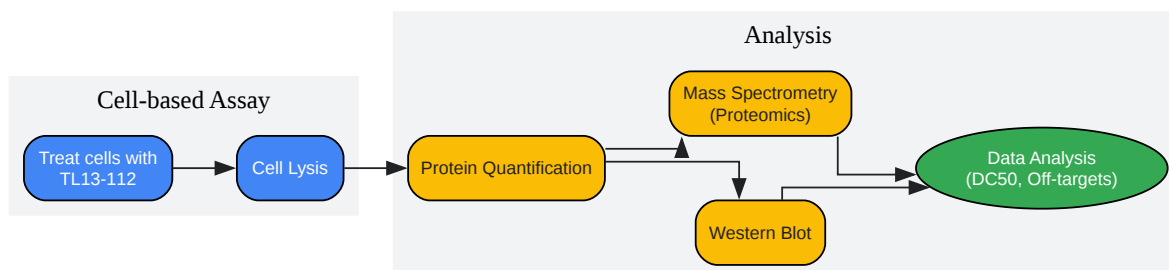
Signaling Pathways and Experimental Workflows

The following diagrams illustrate the ALK signaling pathway and the experimental workflow for assessing PROTAC-induced protein degradation.



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Caption: Activated ALK receptor tyrosine kinase triggers multiple downstream signaling pathways.



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Caption: Experimental workflow for assessing PROTAC-induced protein degradation and selectivity.

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References

- 1. researchgate.net [researchgate.net]
- 2. bio-rad.com [bio-rad.com]
- 3. documents.thermofisher.com [documents.thermofisher.com]
- 4. researchgate.net [researchgate.net]
- 5. assets.fishersci.com [assets.fishersci.com]
- 6. resources.revvity.com [resources.revvity.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]

- 9. resources.revvity.com [resources.revvity.com]
- 10. researchgate.net [researchgate.net]
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